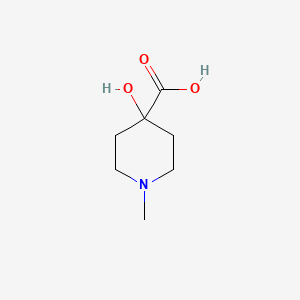

4-Hydroxy-1-methylpiperidine-4-carboxylic acid

説明

BenchChem offers high-quality 4-Hydroxy-1-methylpiperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-1-methylpiperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-hydroxy-1-methylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-8-4-2-7(11,3-5-8)6(9)10/h11H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNBLIQDYVJBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594440 | |

| Record name | 4-Hydroxy-1-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757127-21-2 | |

| Record name | 4-Hydroxy-1-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Molecular Architecture and Synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern drug discovery and organic synthesis, functionally dense aliphatic heterocycles serve as critical building blocks. 4-Hydroxy-1-methylpiperidine-4-carboxylic acid (often isolated as its hydrochloride salt, CAS 41248-72-0)[1] is a highly versatile, non-chiral constrained amino acid analogue. It features a tertiary amine, a tertiary alcohol, and a carboxylic acid within a compact six-membered piperidine framework. This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and analytical frameworks for researchers utilizing this molecule in the development of peptidomimetics and novel antibacterial agents, such as Lactivicin analogues [2].

Structural and Mechanistic Analysis

Conformational Dynamics

The core of 4-hydroxy-1-methylpiperidine-4-carboxylic acid is a saturated six-membered piperidine ring, which predominantly adopts a chair conformation in solution to minimize torsional strain.

-

N-Methyl Positioning: The N -methyl group rapidly undergoes nitrogen inversion but thermodynamically favors the equatorial position to avoid 1,3-diaxial steric clashes with the axial protons at C3 and C5.

-

C4 Quaternary Center: The C4 position is fully substituted, bearing both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. Because the C4 atom lies directly on the internal plane of symmetry passing through the nitrogen (N1) and C4, the molecule is achiral . This symmetry is a significant synthetic advantage, as it eliminates the need for complex enantiomeric resolution during scale-up.

Acid-Base Profile and Zwitterionic Nature

The molecule possesses two highly reactive, pH-dependent functional groups:

-

Carboxylic Acid: pKa≈2.5−3.0

-

Tertiary Amine (Piperidine Nitrogen): pKa≈9.5−10.0

At physiological pH (7.4), the carboxylic acid is deprotonated ( −COO− ) and the tertiary amine is protonated ( −NH+CH3− ), rendering the free base a highly polar zwitterion . This physicochemical reality dictates the synthetic workflow: extracting the free base into organic solvents is highly inefficient. Consequently, the compound is almost exclusively synthesized, isolated, and stored as its hydrochloride salt (C7H14ClNO3) [1].

Synthesis Pathways & Methodologies

The most robust, scalable, and atom-economical route to 4-hydroxy-1-methylpiperidine-4-carboxylic acid is a two-step sequence: a Strecker-type cyanohydrin formation followed by rigorous acidic hydrolysis.

Step 1: Cyanohydrin Formation

Causality & Rationale: The carbonyl carbon of the starting material, 1-methyl-4-piperidone, is highly electrophilic. Cyanide acts as a potent nucleophile, attacking the carbonyl to form a cyanohydrin. This step efficiently establishes the C4 quaternary center.

Protocol:

-

Preparation: Dissolve 1.0 equivalent of 1-methyl-4-piperidone in an aqueous buffer or a miscible ethanol/water mixture.

-

Nucleophilic Addition: Slowly add 1.2 equivalents of Potassium Cyanide (KCN) at 0–5°C to control the exothermic nature of the addition.

-

Reaction: Stir the mixture at room temperature for 12 hours. The intermediate, 4-hydroxy-1-methylpiperidine-4-carbonitrile, forms quantitatively.

-

Isolation: Depending on the specific solvent system, the intermediate can be extracted using ethyl acetate or pushed directly into the next step as a crude mixture (one-pot approach).

Step 2: Acidic Hydrolysis

Causality & Rationale: The nitrile group must be hydrolyzed to a carboxylic acid. Using concentrated hydrochloric acid under reflux conditions drives this hydrolysis to completion. Simultaneously, the strong acid protonates the basic piperidine nitrogen, directly yielding the highly stable hydrochloride salt and bypassing the difficult zwitterion isolation.

Protocol:

-

Hydrolysis: Suspend the crude 4-hydroxy-1-methylpiperidine-4-carbonitrile in an excess of concentrated HCl (37%).

-

Reflux: Heat the mixture to reflux (~100°C) for 14–16 hours. Monitor the disappearance of the nitrile peak via LC-MS.

-

Evaporation: Cool the reaction mixture to room temperature and evaporate the aqueous solvent under reduced pressure to yield a crude solid.

-

Trituration (Self-Validating Step): Suspend the crude solid in cold ethyl acetate. Because the target HCl salt is entirely insoluble in ethyl acetate while organic impurities are soluble, filtering the suspension yields highly pure product without the need for column chromatography [2].

-

Drying: Dry the filtered light-brown/white solid under high vacuum.

Chemical synthesis workflow via cyanohydrin intermediate and acidic hydrolysis.

Analytical Characterization

Validating the structural integrity of 4-hydroxy-1-methylpiperidine-4-carboxylic acid requires a multi-modal approach. Because the molecule lacks a conjugated π -system (chromophore), standard UV-Vis detection during HPLC is challenging. Therefore, structural confirmation relies heavily on NMR and Mass Spectrometry.

Self-Validating Analytical Protocol

-

Sample Preparation: Dissolve 5–10 mg of the synthesized HCl salt in 0.5 mL of Deuterium Oxide ( D2O ). The high polarity of the salt dictates D2O as the optimal NMR solvent.

-

NMR Acquisition ( 1 H and 13 C): Acquire spectra at 400 MHz.

-

Diagnostic Check: The success of the hydrolysis is confirmed by the complete absence of the nitrile carbon signal ( ≈118 ppm) in the 13 C spectrum and the presence of the carbonyl carbon ( ≈175 ppm).

-

-

Mass Spectrometry (LC-MS): Dissolve 1 mg of the product in 1 mL of LC-grade water with 0.1% formic acid. Run in ESI+ mode. The target mass for the free base ( C7H13NO3 ) is 159.18 g/mol . The expected [M+H]+ ion must appear at m/z 160.1 .

Multi-modal analytical validation logic for structural and purity confirmation.

Applications in Drug Discovery

The unique spatial arrangement of 4-hydroxy-1-methylpiperidine-4-carboxylic acid makes it an ideal scaffold for drug development:

-

Lactivicin Analogues: Lactivicin is a naturally occurring non- β -lactam antibiotic that targets bacterial penicillin-binding proteins (PBPs). By incorporating the 4-hydroxy-1-methylpiperidine-4-carboxylic acid motif, researchers have synthesized advanced Lactivicin analogues that exhibit enhanced intracellular uptake in Gram-negative bacteria via the bacterial iron uptake process, while remaining highly resistant to β -lactamase degradation [2].

-

Peptidomimetics: The molecule acts as a conformationally restricted amino acid. When incorporated into peptide chains, it forces specific secondary structures (like β -turns), which can dramatically increase the binding affinity and metabolic stability of peptide-based drugs [3].

Quantitative Data Summary

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride |

| CAS Number | 41248-72-0 (HCl Salt) / 757127-21-2 (Free Base) |

| Molecular Formula | C7H14ClNO3 |

| Molecular Weight | 195.64 g/mol (HCl Salt) |

| Physical State | Solid (Light brown to white powder) |

| Solubility Profile | Highly soluble in H2O and D2O ; insoluble in ethyl acetate and hexanes. |

Table 2: Expected 1 H-NMR Spectral Data (400 MHz, D2O ) [2]

| Shift ( δ , ppm) | Multiplicity | Integration | Structural Assignment |

| ~3.37 | multiplet (m) | 2H | Equatorial piperidine protons (C2, C6) |

| ~3.18 | multiplet (m) | 2H | Axial piperidine protons (C2, C6) |

| ~2.79 | singlet (s) | 3H | N−CH3 group |

| ~2.20 | multiplet (m) | 2H | Equatorial piperidine protons (C3, C5) |

| ~1.90 | multiplet (m) | 2H | Axial piperidine protons (C3, C5) |

References

- Google Patents. "US11780832B2 - Lactivicin compounds, their preparation and use as antibacterial agents". United States Patent and Trademark Office.

Thermodynamic stability of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid at Room Temperature

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid at ambient conditions. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical considerations underpinning the molecule's stability, presents detailed protocols for forced degradation and long-term stability studies, and describes the development of a robust, stability-indicating analytical method. By integrating foundational chemical principles with industry-standard methodologies, this guide serves as a self-validating system for characterizing the degradation profile of this important piperidine derivative, ensuring scientific integrity and supporting regulatory compliance.

Introduction

The Molecule: 4-Hydroxy-1-methylpiperidine-4-carboxylic acid

4-Hydroxy-1-methylpiperidine-4-carboxylic acid (CAS RN: 757127-21-2) is a substituted piperidine derivative featuring a tertiary amine, a tertiary alcohol, and a carboxylic acid functional group.[1] This unique combination of functionalities makes it a valuable building block in medicinal chemistry, particularly for the synthesis of novel therapeutics. The piperidine ring is a common scaffold in many active pharmaceutical ingredients (APIs), and understanding the stability of its derivatives is paramount for drug development.

The Imperative of Thermodynamic Stability

Thermodynamic stability refers to the tendency of a molecule to resist chemical degradation under a given set of conditions. For a pharmaceutical compound, instability can lead to loss of potency, the formation of potentially toxic degradation products, and altered bioavailability. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing to ensure the safety, efficacy, and quality of drug substances and products throughout their shelf life.[2] This guide provides the scientific rationale and practical protocols to thoroughly evaluate the stability of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid.

Theoretical Stability Assessment

Before embarking on experimental studies, a theoretical assessment of the molecule's structure can predict potential degradation pathways. The key functional groups—tertiary amine, tertiary hydroxyl, and carboxylic acid—are the most likely centers for chemical reactivity.

-

Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for amine-containing drugs.

-

Dehydration: The tertiary alcohol, particularly being beta to a carboxylic acid, could potentially undergo dehydration under acidic or thermal stress to form an unsaturated product.

-

Decarboxylation: While generally requiring high temperatures, the presence of the adjacent hydroxyl group might influence the stability of the carboxylic acid moiety, potentially leading to decarboxylation under certain stress conditions.

-

Ring Opening: Although the piperidine ring is generally stable, extreme pH and temperature conditions could theoretically promote ring-opening reactions.[3]

Caption: Predicted degradation pathways for the target molecule.

Experimental Design for Stability Assessment

A robust stability study is designed to purposefully degrade the molecule under controlled stress conditions, allowing for the identification of degradants and the development of an analytical method capable of resolving them from the parent compound. This process is known as forced degradation or stress testing.[4][5]

The core objective is to generate degradation ranging from 5-20%, which is sufficient to detect and quantify impurities without completely consuming the parent molecule.[6]

Caption: A logical workflow for conducting forced degradation studies.

Detailed Experimental Protocols

The following protocols are based on ICH guideline Q1A(R2) and established practices for forced degradation studies.[2][4] They are designed to explore the molecule's susceptibility to hydrolysis, oxidation, heat, and light.

Materials and Equipment

-

4-Hydroxy-1-methylpiperidine-4-carboxylic acid

-

HPLC-grade acetonitrile and methanol

-

HPLC-grade water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated stability chambers (for temperature/humidity and photostability)

-

Validated stability-indicating HPLC-UV/PDA or HPLC-MS system[7][8]

-

Calibrated pH meter and analytical balance

Forced Degradation Protocols

For each condition, a solution of the compound (e.g., 1 mg/mL) is prepared. A control sample, stored at 2-8°C in the dark, is analyzed alongside the stressed samples.

4.2.1 Acidic Hydrolysis

-

Objective: To assess stability in an acidic environment.

-

Protocol:

-

Dissolve the compound in 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

-

Cool the aliquot to room temperature and neutralize with an equivalent molar concentration of NaOH.

-

Dilute with mobile phase to the target concentration for HPLC analysis.

-

-

Causality: This condition mimics potential exposure to gastric acid and challenges acid-labile functional groups. The elevated temperature accelerates the degradation process.[6]

4.2.2 Alkaline Hydrolysis

-

Objective: To evaluate stability in a basic environment.

-

Protocol:

-

Dissolve the compound in 0.1 M NaOH.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time points.

-

Cool the aliquot to room temperature and neutralize with an equivalent molar concentration of HCl.

-

Dilute with mobile phase for HPLC analysis.

-

-

Causality: Basic conditions test for susceptibility to hydrolysis of functional groups that are labile at high pH.

4.2.3 Oxidative Degradation

-

Objective: To determine susceptibility to oxidation.

-

Protocol:

-

Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂).

-

Maintain the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points.

-

Dilute with mobile phase for HPLC analysis.

-

-

Causality: Hydrogen peroxide is a common oxidizing agent used to simulate potential oxidative stress from atmospheric oxygen or interaction with oxidative excipients.[6] The tertiary amine is a primary target for this stress condition.

4.2.4 Thermal Degradation

-

Objective: To assess the stability of the compound in solid form at elevated temperatures.

-

Protocol:

-

Place a known quantity of the solid compound in a vial.

-

Store the vial in an oven at 80°C.

-

At specified time points (e.g., 1, 3, 7 days), remove a sample, allow it to cool, and prepare a solution for HPLC analysis.

-

-

Causality: This test evaluates the intrinsic thermal stability of the molecule in the solid state, which is crucial for determining appropriate storage and handling conditions.[7]

4.2.5 Photostability

-

Objective: To assess degradation upon exposure to light.

-

Protocol:

-

Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After the exposure period, prepare solutions from both the exposed and control samples for HPLC analysis.

-

-

Causality: This study is essential for determining if the compound requires light-resistant packaging.

Analytical Methodology: Stability-Indicating HPLC

The cornerstone of any stability study is a validated analytical method that can separate, detect, and quantify the active compound and its degradation products.[9] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection is the technique of choice.[8][10]

HPLC Method Protocol (Example)

-

Instrument: HPLC with Photodiode Array (PDA) Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm or monitor across a range (e.g., 200-400 nm) with a PDA detector.

-

Injection Volume: 10 µL.

Causality: A C18 column provides good retention for moderately polar compounds. The gradient elution is crucial for separating the parent compound from potential degradants with different polarities. A PDA detector is superior to a single-wavelength UV detector as it can detect degradation products that may have different UV maxima from the parent compound, ensuring they are not missed.

Data Interpretation and Presentation

Data from the stability-indicating method must be systematically analyzed. The peak area of the parent compound is used to calculate the percentage remaining and the percentage of degradation. A mass balance calculation, which aims to account for all the initial mass of the parent compound as a sum of the remaining parent and all detected degradants, is a critical component of a trustworthy study.

Table 1: Hypothetical Summary of Forced Degradation Results

| Stress Condition | Duration | Temp. | % Parent Remaining | % Degradation | No. of Degradants | Observations |

| Control | 24 hrs | 5°C | 100% | 0% | 0 | No change observed. |

| 0.1 M HCl | 24 hrs | 60°C | 88.5% | 11.5% | 2 | Major degradant at RRT 0.85. |

| 0.1 M NaOH | 24 hrs | 60°C | 95.2% | 4.8% | 1 | Minor degradant at RRT 1.15. |

| 3% H₂O₂ | 24 hrs | RT | 82.1% | 17.9% | 1 | Significant single degradant at RRT 0.70. |

| Thermal (Solid) | 7 days | 80°C | 99.1% | 0.9% | 0 | Compound is highly stable to dry heat. |

| Photostability | ICH Q1B | RT | 97.8% | 2.2% | 1 | Minor degradation, requires protection from light. |

RRT = Relative Retention Time

Conclusion

This guide establishes a comprehensive, scientifically-grounded approach to evaluating the thermodynamic stability of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid. By combining theoretical predictions with rigorous experimental protocols based on ICH guidelines, researchers can effectively identify potential degradation pathways, characterize degradation products, and develop a robust understanding of the molecule's intrinsic stability. This knowledge is fundamental to making informed decisions in the drug development process, from formulation and packaging to defining appropriate storage conditions and shelf-life, ultimately ensuring the delivery of a safe and effective final product.

References

- Benchchem. (n.d.). Core Technical Guide: 2-(Piperidin-1-yl)acetohydrazide Solubility and Stability.

-

ChemBK. (2024, April 9). 4-Hydroxy-N-methylpiperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Hydroxy-1-methylpiperidine. Retrieved from [Link]

-

Praliyev, K. D., et al. (2021, May 3). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Retrieved from [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl.

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

-

ResearchGate. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

-

ResearchGate. (2023, August 24). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

- Google Patents. (2014). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

Sources

- 1. 757127-21-2|4-Hydroxy-1-methylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. onyxipca.com [onyxipca.com]

- 3. researchgate.net [researchgate.net]

- 4. biomedres.us [biomedres.us]

- 5. researchgate.net [researchgate.net]

- 6. ijrpp.com [ijrpp.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Solvation Dynamics of 4-Hydroxy-1-methylpiperidine-4-carboxylic Acid in Polar Organic Solvents: A Technical Guide for Pharmaceutical Development

Executive Summary

The compound 4-Hydroxy-1-methylpiperidine-4-carboxylic acid (Free base CAS: 757127-21-2; HCl salt CAS: 41248-72-0) is a highly polar, sterically hindered building block frequently utilized in advanced drug discovery, including the synthesis of [1]. Due to its zwitterionic nature and extensive hydrogen-bonding capacity, achieving optimal solubility in organic solvents is a notorious bottleneck during synthetic scale-up.

This whitepaper provides an in-depth mechanistic analysis of the solvation dynamics of this piperidine derivative. By bridging physicochemical theory with field-proven experimental workflows, this guide equips synthetic chemists and process engineers with the strategies required to manipulate its solubility profile in polar organic solvents.

Physicochemical Profiling & Zwitterionic Behavior

To understand the solubility challenges of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid, one must analyze its structural causality. The molecule possesses three critical functional groups:

-

N-Methylpiperidine Ring: A basic tertiary amine (estimated pKa ~9.5).

-

C4-Carboxylic Acid: An acidic moiety (estimated pKa ~3.5).

-

C4-Hydroxyl Group: A potent hydrogen-bond donor and acceptor.

The Zwitterionic Lattice Penalty

In the solid state, the proton from the carboxylic acid transfers to the basic piperidine nitrogen, forming an inner salt (zwitterion). compared to neutral molecules due to the formation of strong intermolecular N+–H⋅⋅⋅O− ionic bonds[2].

Furthermore, the C4-hydroxyl group engages in extensive intermolecular hydrogen bonding, creating a highly stable, rigid crystal lattice. To dissolve this compound, a solvent must possess either a high dielectric constant ( ε ) to disrupt the ion-dipole interactions or strong hydrogen-bonding capabilities to outcompete the lattice energy.

Solvent Selection & Solvation Dynamics

The selection of appropriate polar organic solvents must balance thermodynamic solvation power with process sustainability, a principle heavily emphasized in[3].

When evaluating solvents for 4-Hydroxy-1-methylpiperidine-4-carboxylic acid, we categorize them by their mechanism of lattice disruption:

-

Polar Aprotic Solvents (DMSO, DMF): Rely on high dipole moments to stabilize the charged poles of the zwitterion. DMSO is particularly effective as a strong hydrogen-bond acceptor.

-

Polar Protic Solvents (Methanol, Ethanol): indicate that protic solvents effectively solvate both the N+ and COO− sites through simultaneous H-bond donation and acceptance[4].

Quantitative Data: Estimated Solubility Profile

Data summarized based on structural homology to zwitterionic amino-piperidines at 25°C.

| Solvent | Dielectric Constant ( ε ) | H-Bond Capacity | Est. Solubility (mg/mL) | Mechanistic Rationale |

| Water (Ref) | 80.1 | Donor / Acceptor | > 50.0 | Complete hydration of zwitterionic poles. |

| DMSO | 46.7 | Acceptor | 15.0 - 25.0 | Strong ion-dipole interactions disrupt the lattice. |

| Methanol | 32.7 | Donor / Acceptor | 5.0 - 15.0 | Protic nature solvates both acidic and basic sites. |

| DMF | 36.7 | Acceptor | 2.0 - 8.0 | Moderate dipole stabilization; lacks H-bond donation. |

| THF | 7.5 | Acceptor | < 1.0 | Insufficient polarity to overcome zwitterionic lattice. |

Experimental Workflows for Solubility Optimization

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask HPLC-ELSD)

Expertise Note: Because 4-Hydroxy-1-methylpiperidine-4-carboxylic acid lacks a conjugated π -system, standard UV detection will yield poor sensitivity and severe baseline drift in organic solvents. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory.

Step-by-Step Methodology:

-

Preparation: Add 50 mg of the compound to a 2 mL Eppendorf tube.

-

Solvent Addition: Add 1 mL of the target polar organic solvent (e.g., Methanol).

-

Equilibration: Agitate the suspension on a thermoshaker at 25°C at 800 rpm for 24 hours.

-

Phase Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet undissolved solids.

-

Sampling: Extract a 100 μ L aliquot of the supernatant and dilute with 900 μ L of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA).

-

Analysis: Quantify using HPLC-ELSD against a pre-established calibration curve.

-

Self-Validation System: Take a second aliquot at 48 hours. If the concentration variance between the 24h and 48h samples is <5%, thermodynamic equilibrium is confirmed. If >5%, extend the equilibration time.

Protocol 2: In Situ Neutralization for Amide Coupling (The THF/TEA Strategy)

Expertise Note: In synthetic applications, you rarely need thermodynamic solubility of the starting material; you need kinetic dissolution driven by the reaction. The C4 position is a sterically hindered quaternary carbon, requiring highly reactive uronium coupling agents like HATU.

Step-by-Step Methodology:

-

Suspension: Suspend 1.0 eq of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride (CAS 41248-72-0) in anhydrous THF (0.2 M concentration). Note: The mixture will be a cloudy suspension.

-

Neutralization: Add 2.0 to 3.0 eq of Triethylamine (TEA) dropwise under nitrogen. The TEA neutralizes the HCl salt, liberating the free base in situ[1].

-

Activation: Add 1.1 eq of HATU. The highly reactive coupling agent immediately reacts with the trace dissolved carboxylate.

-

Le Chatelier's Dissolution: As the active ester forms, Le Chatelier's principle drives the continuous dissolution of the suspended solid.

-

Self-Validation System: Monitor visually and via LC-MS. The initial cloudy suspension must transition to a translucent mixture or clear solution within 30-60 minutes, confirming successful in situ activation. LC-MS must show the mass of the active ester intermediate without unreacted starting material.

Mechanistic Diagrams

Below are the logical frameworks governing the solvation and synthetic application of this compound, mapped using DOT language.

Thermodynamic progression of zwitterionic lattice disruption and solvation.

Workflow for in situ neutralization and dissolution of the HCl salt for amide coupling.

References

-

[1] Lactivicin compounds, their preparation and use as antibacterial agents. US Patent 11,780,832 B2. Google Patents.

-

[3] Prat, D., et al. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.[Link]

-

[2] A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design.[Link]

-

[4] Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity. Journal of Chemical Information and Modeling.[Link]

Sources

- 1. US11780832B2 - Lactivicin compounds, their preparation and use as antibacterial agents - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Historical Synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxylic Acid: A Foundational Scaffold in Medicinal Chemistry

Executive Summary

In the pursuit of novel therapeutics, medicinal chemists continuously seek building blocks that can introduce three-dimensional complexity, improve aqueous solubility, and dictate precise spatial geometries. 4-Hydroxy-1-methylpiperidine-4-carboxylic acid (often utilized as its hydrochloride salt, CAS: 41248-72-0) has emerged as a critical sp³-rich scaffold. Unlike naturally occurring blockbuster drugs, the "discovery" of this molecule is rooted in the iterative evolution of synthetic intermediates designed to overcome the pharmacokinetic liabilities of flat, aromatic drug candidates. This whitepaper provides an in-depth technical analysis of its historical synthesis, mechanistic rationale, and contemporary applications in advanced drug design.

The Evolution of the Piperidine Scaffold

Historically, simple piperidines (like isonipecotic acid) were heavily utilized in early CNS and antihistamine drug discovery. However, as targets became more complex, the need to escape "flatland" (the over-reliance on planar sp² carbons) drove the synthesis of highly functionalized, sterically demanding analogs.

The introduction of both a hydroxyl group and a carboxylic acid at the C4 position of the piperidine ring creates a unique quaternary center. This structural modification achieves two critical objectives:

-

Vector Projection: It locks the attached functional groups into specific axial and equatorial orientations, reducing the entropic penalty upon target binding.

-

Physicochemical Optimization: The dual hydrogen-bond donor/acceptor capacity drastically lowers the lipophilicity (LogP) of the resulting drug candidate, enhancing oral bioavailability and reducing off-target hydrophobic interactions.

Quantitative Physicochemical Profile

To understand its utility in synthesis, one must first analyze its core properties. The data below summarizes the quantitative metrics of the hydrochloride salt, which is the preferred handling form due to the zwitterionic nature of the free base.

| Parameter | Value | Analytical & Synthetic Relevance |

| Chemical Formula | C₇H₁₄ClNO₃ (HCl Salt) | Determines exact mass for high-resolution MS validation. |

| Molecular Weight | 195.64 g/mol | Essential for precise stoichiometric calculations. |

| CAS Number | 41248-72-0 (HCl), 757127-21-2 (Free) | Primary identifier for reagent sourcing and patent filing. |

| cLogP | -3.355 | Indicates extreme hydrophilicity; dictates the use of highly polar or aqueous solvent systems during coupling. |

| SMILES | CN1CCC(O)(CC1)C(=O)O.Cl | Required for in silico docking and cheminformatics. |

Data supported by commercial chemical repositories ().

Mechanistic Synthesis & Retrosynthetic Analysis

The historical and industrial synthesis of 4-hydroxy-1-methylpiperidine-4-carboxylic acid relies on a classical two-step sequence: a Strecker-type cyanohydrin formation followed by harsh acidic hydrolysis.

Fig 1: Two-step synthetic workflow from 1-methyl-4-piperidone to the target carboxylic acid.

Step 1: Cyanohydrin Formation

Causality & Rationale: The use of weak acids (like acetic acid) in this step is a deliberate mechanistic choice. Strong acids would fully protonate the basic tertiary amine of the piperidone, drastically reducing its solubility and halting the reaction. Acetic acid provides just enough protons to generate hydrogen cyanide (HCN) in situ from sodium cyanide and activates the carbonyl oxygen via hydrogen bonding, while keeping the molecule in solution.

Self-Validating Protocol:

-

Setup: Dissolve 1-methyl-4-piperidone (1.0 eq) in a 1:1 mixture of glacial acetic acid and water. Cool the reaction vessel to 0°C using an ice bath to control the exothermic addition.

-

Addition: Add an aqueous solution of Sodium Cyanide (NaCN, 1.2 eq) dropwise over 30 minutes.

-

Reaction: Remove the ice bath and stir at 20°C for 12 hours.

-

In-Process Control (IPC): Monitor the reaction via FT-IR spectroscopy. The reaction is self-validating when the strong carbonyl stretch (~1710 cm⁻¹) of the starting piperidone completely disappears, replaced by a sharp, weak nitrile stretch (~2230 cm⁻¹) and a broad hydroxyl stretch (~3400 cm⁻¹).

-

Workup: Neutralize carefully with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the cyanohydrin intermediate.

Step 2: Acidic Hydrolysis

Causality & Rationale: Hydrolyzing a nitrile situated at a sterically hindered quaternary carbon requires immense thermodynamic driving force. Attempting a basic hydrolysis (e.g., NaOH/H₂O) is fundamentally flawed here; the hydroxide ion will act as a base rather than a nucleophile, triggering a retro-cyanohydrin reaction that collapses the molecule back into 1-methyl-4-piperidone and toxic cyanide gas. Conversely, concentrated hydrochloric acid under reflux irreversibly protonates the nitrile nitrogen to drive hydration forward to the primary amide, and subsequently to the carboxylic acid, while simultaneously trapping the tertiary amine as a stable, non-volatile hydrochloride salt.

Self-Validating Protocol:

-

Setup: Suspend the crude cyanohydrin intermediate in concentrated Hydrochloric Acid (37% HCl, 10 volumes).

-

Reaction: Heat the mixture to reflux (100–110°C) for 16–24 hours.

-

In-Process Control (IPC): Monitor via LC-MS. The intermediate primary amide (M+H = 159) will appear first. The system validates its completion when the amide peak is entirely replaced by the carboxylic acid peak (M+H = 160).

-

Isolation: Cool to room temperature and concentrate under reduced pressure to remove excess HCl. Triturate the resulting crude solid with ethyl acetate to remove organic impurities, filter, and dry under high vacuum.

-

Final Validation: ¹H-NMR (D₂O) must show the N-methyl singlet at ~2.8 ppm. ¹³C-NMR must confirm the absence of the nitrile carbon (~120 ppm) and the emergence of the carboxylate carbon (~175 ppm) ().

Applications in Modern Therapeutics

The true value of 4-hydroxy-1-methylpiperidine-4-carboxylic acid lies in its versatility as a downstream building block.

Lactivicin-Based Antibacterials

Lactivicin is a naturally occurring, non-β-lactam antibiotic that targets penicillin-binding proteins (PBPs). To improve its efficacy against resistant Gram-negative bacteria, medicinal chemists have synthesized dicyclic dipeptide derivatives. The 4-hydroxy-1-methylpiperidine-4-carboxylic acid scaffold is coupled via amide bond formation to the lactivicin core, providing a highly polar, rigid side chain that enhances outer membrane porin penetration in bacteria ().

Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of targeted protein degradation, this scaffold has been utilized as a rigidified linker and binding motif. For instance, in the development of Androgen Receptor (AR) degraders, the piperidine ring provides the necessary vector to connect the target-binding ligand to the E3 ligase recruiting moiety. The presence of the C4 hydroxyl group provides an additional vector for hydrogen bonding with solvent or target residues, optimizing the degradation profile ().

Fig 2: Application of the scaffold in synthesizing targeted therapeutics and their mechanisms.

Conclusion

4-Hydroxy-1-methylpiperidine-4-carboxylic acid represents a triumph of rational intermediate design. By mastering the mechanistic nuances of its synthesis—specifically navigating the thermodynamic traps of quaternary cyanohydrin hydrolysis—chemists have unlocked a reliable pathway to this highly polar, 3D-complex scaffold. Its continued use in synthesizing next-generation antibacterials and protein degraders underscores its foundational status in the modern medicinal chemistry toolkit.

References

- US Patent 11,780,832 B2 - Lactivicin compounds, their preparation and use as antibacterial agents. Google Patents.

- WO2022019597A1 - Compound for androgen receptor degradation, and pharmaceutical use thereof. Google Patents.

Application Note: A Robust HPLC Method for the Analysis of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid Using HILIC with Charged Aerosol Detection

Abstract

This application note presents a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid. Due to the analyte's highly polar, zwitterionic nature and lack of a significant UV chromophore, traditional reversed-phase methods are ineffective. We detail a systematic approach centered on Hydrophilic Interaction Liquid Chromatography (HILIC) for retention, coupled with Charged Aerosol Detection (CAD) for universal and sensitive detection. This guide explains the causal reasoning behind experimental choices, from stationary phase selection to mobile phase optimization, providing researchers, scientists, and drug development professionals with a detailed, field-proven protocol.

Introduction: The Analytical Challenge

4-Hydroxy-1-methylpiperidine-4-carboxylic acid is a heterocyclic organic compound featuring a tertiary amine (pKa expected ~9-11), a carboxylic acid (pKa expected ~2-5), and a hydroxyl group. This structure renders the molecule zwitterionic at neutral pH and highly polar, making it a challenging analyte for conventional chromatographic analysis. It is often used as a pharmaceutical intermediate, where accurate quantification is critical for quality control.[1]

The primary analytical hurdles are twofold:

-

Poor Retention: The high polarity of the analyte leads to little or no retention on standard reversed-phase (RP) columns like C18 and C8, which rely on hydrophobic interactions.[2][3]

-

Difficult Detection: The molecule lacks a suitable chromophore, precluding sensitive and specific detection by common UV-Vis detectors.[4]

This guide provides a systematic workflow to overcome these challenges by leveraging a modern analytical approach.

Foundational Strategy: Selecting the Right Tools

The Separation Mode: Why HILIC is Superior

To achieve adequate retention of highly polar compounds, a separation mode orthogonal to reversed-phase is required. Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal choice.[5]

Mechanism of HILIC: In HILIC, a polar stationary phase (e.g., bare silica, or bonded with diol, amide, or zwitterionic functional groups) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a smaller amount of aqueous buffer.[6] The aqueous component forms a water-enriched layer on the surface of the stationary phase. Analyte retention occurs primarily through partitioning between this immobilized aqueous layer and the bulk organic mobile phase. More polar analytes partition more readily into the aqueous layer, resulting in stronger retention.[5][6]

For a zwitterionic analyte like 4-Hydroxy-1-methylpiperidine-4-carboxylic acid, a zwitterionic HILIC stationary phase (e.g., sulfobetaine-based) is particularly effective.[5][7] These phases contain both positive and negative charges, enabling unique selectivity through weak electrostatic interactions (both attraction and repulsion) that can be finely tuned by adjusting the mobile phase pH and ionic strength.[7]

The Detection Technique: Overcoming the Lack of a Chromophore

Since UV detection is not viable, a universal detector that does not rely on the optical properties of the analyte is necessary.

-

Charged Aerosol Detector (CAD): This is the recommended primary detector. CAD offers consistent, mass-based response for any non-volatile and many semi-volatile analytes, making it truly universal.[8][9][10] The process involves nebulizing the column eluent into an aerosol, evaporating the solvent to leave analyte particles, charging these particles with a corona discharge, and measuring the aggregate charge with a sensitive electrometer.[10] The response is generally independent of the analyte's chemical structure, providing excellent quantitation capabilities.[11]

-

Evaporative Light Scattering Detector (ELSD): ELSD is another excellent option that operates on a similar principle of nebulization and solvent evaporation but detects the light scattered by the resulting analyte particles.[4][12] It is compatible with gradient elution and suitable for non-chromophoric compounds.[13] While highly effective, CAD often provides a wider linear dynamic range and better sensitivity.[11]

-

Mass Spectrometry (MS): For the highest level of sensitivity and specificity, direct coupling to a mass spectrometer is the gold standard. An MS detector can provide mass confirmation, which is invaluable for impurity profiling and stability studies. The method described herein uses MS-compatible volatile buffers (e.g., ammonium formate) to allow for seamless integration with LC-MS systems.[14][15]

HPLC Method Development Workflow

The development process follows a logical progression from broad screening to fine-tuning of parameters. This systematic approach ensures the final method is both robust and optimized.

Caption: HPLC Method Development Workflow.

Phase 1: Initial Screening Protocols

The goal of this phase is to identify a promising column chemistry and mobile phase system that provides retention and a reasonable peak shape for the analyte.

Protocol 1: Column and Mobile Phase Screening

-

Prepare Stock Solution: Accurately weigh and dissolve 10 mg of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid reference standard in 10 mL of a 50:50 (v/v) acetonitrile/water mixture to create a 1 mg/mL stock solution. Prepare a working standard of 100 µg/mL by diluting the stock solution with the same diluent.

-

Select Columns: Screen a minimum of two different HILIC column chemistries to evaluate selectivity differences.

-

Prepare Mobile Phases: Prepare the mobile phases as described in the table below. Ensure to use high-purity, MS-grade solvents and additives.

-

Set Initial Conditions:

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

CAD Settings: Evaporation Temperature 60 °C, Nitrogen Gas Pressure 35 psi (or as per manufacturer's recommendation).

-

-

Run Gradient: Execute a generic scouting gradient for each column/mobile phase combination (e.g., 95% B to 50% B over 10 minutes).

-

Evaluate: Assess the resulting chromatograms for analyte retention time, peak shape (asymmetry), and signal-to-noise ratio.

Table 1: Initial Screening Conditions

| Parameter | Condition A | Condition B | Rationale |

| Column | Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 2.1 mm, 3.5 µm | Amide HILIC (e.g., Waters ACQUITY UPLC BEH Amide), 150 x 2.1 mm, 1.7 µm | Zwitterionic phases offer unique electrostatic interactions for zwitterionic analytes[5][7]. Amide phases provide alternative selectivity through hydrogen bonding. |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) | 10 mM Ammonium Acetate in Water, pH 5.0 (adjusted with Acetic Acid) | pH affects the ionization state of the analyte's amine and carboxyl groups, significantly impacting retention and selectivity in HILIC[7]. |

| Mobile Phase B | Acetonitrile | Acetonitrile | The primary organic solvent for HILIC mode. |

Phase 2: Method Optimization

Once the best column and buffer system are identified from the screening phase (e.g., ZIC-HILIC with Ammonium Formate buffer), the next step is to fine-tune the parameters to achieve optimal resolution, peak shape, and run time.

Caption: Interplay of HILIC Optimization Parameters.

Protocol 2: Optimization of Chromatographic Parameters

-

Gradient Slope:

-

Start with the initial and final organic concentrations from the best screening run.

-

Vary the gradient duration (e.g., 5, 10, and 15 minutes) to adjust the slope. A shallower gradient improves the resolution between closely eluting peaks.

-

-

Column Temperature:

-

Evaluate temperatures between 25 °C and 45 °C (in 5 °C increments).

-

Higher temperatures typically decrease retention but can improve peak efficiency (narrower peaks) by reducing mobile phase viscosity.

-

-

Buffer Concentration and pH:

-

Evaluate buffer concentrations (e.g., 5 mM, 10 mM, 20 mM). Higher ionic strength can reduce secondary electrostatic interactions, often improving peak shape, but may decrease retention.[7]

-

Subtly adjust the pH (e.g., ±0.2 units) around the initial setpoint to fine-tune selectivity, especially if impurities are present.

-

-

CAD Parameter Optimization:

-

Evaporation Temperature: Adjust this setting to ensure complete solvent evaporation without degrading the analyte. A good starting point is 50-70°C.

-

Power Function: For quantitative analysis, the CAD response may be non-linear. Apply a power function transformation (often available in the chromatography data system software) to linearize the calibration curve.[16]

-

Final Recommended Method and Protocol

The following protocol is a validated starting point derived from the development workflow. Analysts should verify performance on their own instrumentation.

Protocol 3: Final Quantitative Method

1. Chromatographic Conditions

-

Summarize all quantitative data into clearly structured tables for easy comparison.

| Parameter | Setting |

| HPLC System | UHPLC/HPLC system with quaternary pump and column thermostat |

| Column | SeQuant ZIC-HILIC, 150 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | 90% B -> 60% B over 8 minutes; hold at 60% B for 2 minutes; return to 90% B and equilibrate for 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 35 °C |

| Injection Vol. | 3 µL |

| Detector | Charged Aerosol Detector (CAD) |

| CAD Gas | Nitrogen @ 40 psi |

| CAD Evap. Temp. | 65 °C |

| Data Collection | 5 Hz, Power Function Value: 1.2 |

2. Preparation of Solutions

-

Diluent: Acetonitrile/Water (50:50, v/v)

-

Standard Preparation:

-

Prepare a primary stock solution of 1.0 mg/mL by dissolving 10 mg of reference standard in 10 mL of diluent.

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the diluent.

-

-

Sample Preparation:

-

Accurately weigh the sample to be analyzed.

-

Dissolve and dilute the sample with the diluent to achieve a target concentration within the calibration range (e.g., 100 µg/mL).

-

Filter the final solution through a 0.22 µm PTFE syringe filter if particulate matter is present.

-

3. System Suitability and Analysis

-

Equilibrate the system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Make five replicate injections of a mid-level standard (e.g., 100 µg/mL). The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The peak asymmetry should be between 0.8 and 1.5.

-

Construct a calibration curve by injecting each standard in duplicate. The correlation coefficient (r²) should be ≥ 0.995.

-

Inject the prepared samples for analysis.

Method Validation Considerations

For use in a regulated environment, the method must be validated according to ICH Q2(R1) guidelines. Key parameters to assess include:

-

Specificity: Demonstrate that the analyte peak is free from interference from the matrix, impurities, or degradation products. This is best achieved using an MS detector or by analyzing stressed samples.

-

Linearity: Confirm the linear relationship between concentration and detector response across the desired range.

-

Accuracy: Determine the closeness of the measured value to the true value, typically by analyzing samples spiked with known amounts of the analyte (recovery studies).

-

Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

-

Limit of Quantitation (LOQ) & Limit of Detection (LOD): Establish the lowest concentration of analyte that can be reliably quantified and detected, respectively.

Conclusion

The analysis of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid presents significant challenges for traditional HPLC methods. By employing a logical method development strategy based on Hydrophilic Interaction Liquid Chromatography (HILIC) and Charged Aerosol Detection (CAD), these challenges can be effectively overcome. The HILIC approach provides robust retention and selectivity for this polar, zwitterionic compound, while CAD ensures sensitive and universal detection without the need for a chromophore. The detailed protocols and workflow presented in this application note provide a solid foundation for researchers to implement a reliable and accurate quantitative method for this and other similarly challenging analytes.

References

-

SIELC Technologies. (n.d.). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

-

Biotage. (2023, January 23). Detecting the undetectable in flash column chromatography, part 2. Retrieved from [Link]

-

Zhang, Y., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Biomedical Chromatography, 26(10), 1196-201. Retrieved from [Link]

-

LabRulez. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

-

LCGC International. (n.d.). The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. Retrieved from [Link]

-

American Pharmaceutical Review. (2026, March 19). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-Hydroxy-1-methylpiperidine. Retrieved from [Link]

-

SpringerLink. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

-

HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-piperidine-1-carboxylic acid 4-(5-trifluoromethyl-pyridin-2-yloxy)-phenyl ester. Retrieved from [Link]

-

Waters Corporation. (n.d.). Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. Retrieved from [Link]

-

LabRulez LCMS. (2025, October 21). Understanding How Charged Aerosol Detection (CAD) Works. Retrieved from [Link]

-

Wiley Online Library. (2021, December 16). Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinol, 1-methyl-. Retrieved from [Link]

-

PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

Western Sydney University ResearchDirect. (n.d.). A simplified guide for charged aerosol detection of non-chromophoric compounds. Retrieved from [Link]

-

Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Hydroxy-1-methylpiperidine. Retrieved from [Link]

-

Oxford Academic. (2021, February 3). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a. Retrieved from [Link]

-

Chromatography Today. (2013, June 6). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Retrieved from [Link]

-

ACS Publications. (2012, April 3). Universal Quantification of Structurally Diverse Natural Products Using an Evaporative Light Scattering Detector. Retrieved from [Link]

-

Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

-

RSC Publishing. (n.d.). Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling. Retrieved from [Link]

Sources

- 1. 1-METHYL-PIPERIDINE-4-CARBOXYLIC ACID | 68947-43-3 [chemicalbook.com]

- 2. sielc.com [sielc.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. waters.com [waters.com]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]

- 10. lcms.labrulez.com [lcms.labrulez.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. biotage.com [biotage.com]

- 13. veeprho.com [veeprho.com]

- 14. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

Application Note: Solubilization Protocols for 4-Hydroxy-1-methylpiperidine-4-carboxylic Acid in DMSO for In Vitro Assays

Executive Summary

Preparing high-fidelity stock solutions of polar, nitrogen-containing carboxylic acids is a persistent bottleneck in drug discovery and high-throughput screening (HTS). 4-Hydroxy-1-methylpiperidine-4-carboxylic acid presents a specific challenge due to its highly polar surface area and capacity to form strong intermolecular networks. This application note provides field-proven, self-validating protocols for dissolving this compound in Dimethyl Sulfoxide (DMSO), detailing the thermodynamic causality behind salt selection, acoustic cavitation, and co-solvent rescue strategies.

Physicochemical Properties & Salt Selection

The macroscopic solubility of a compound in DMSO is dictated by the competition between its solvation energy and its crystal disruption energy[1].

| Property | Free Base (Zwitterion) | Hydrochloride (HCl) Salt |

| CAS Number | 757127-21-2[2] | 41248-72-0[3] |

| Molecular Formula | C 7 H 13 NO 3 | C 7 H 14 ClNO 3 |

| Molecular Weight | 159.18 g/mol | 195.64 g/mol |

| DMSO Solubility Profile | Poor to Moderate (Lattice-restricted) | High (Readily solvated) |

| Primary Application | Structural analog synthesis | Direct in vitro bioassays |

Mechanistic Insight: The Zwitterionic Trap

The free base form (CAS 757127-21-2) exists predominantly as a zwitterion at neutral pH. The basic tertiary amine (piperidine ring) and the acidic carboxylate group form a tightly packed, ionic crystal lattice. While DMSO is an excellent hydrogen-bond acceptor, it is a poor hydrogen-bond donor and struggles to solvate these tight zwitterionic lattices effectively[1].

Causality of Salt Selection: Utilizing the hydrochloride salt (CAS 41248-72-0) protonates the amine, neutralizing the intramolecular/intermolecular zwitterion network. This drastically lowers the crystal lattice energy, allowing DMSO molecules to successfully solvate the compound[3].

Solubilization Workflow Diagram

Decision tree for solubilizing 4-Hydroxy-1-methylpiperidine-4-carboxylic acid in DMSO.

Step-by-Step Methodologies

Protocol A: Direct Dissolution of the HCl Salt (Recommended)

This protocol exploits the lower crystal disruption energy of the HCl salt form.

-

Equilibration: Allow the sealed vial of the HCl salt (CAS 41248-72-0) to equilibrate to room temperature (25°C) inside a desiccator. Reasoning: Prevents atmospheric condensation on the cold powder, which can alter stock concentrations.

-

Solvent Addition: Add the calculated volume of anhydrous, argon-purged DMSO (≥99.9% purity) to achieve a 10 mM stock solution.

-

Acoustic Cavitation (Sonication): Place the vial in a bath sonicator at 25°C for 10 minutes. Reasoning: Acoustic cavitation generates localized micro-environments of high temperature and pressure, providing thermodynamic activation energy to break solute-solute bonds without exposing the bulk solution to degrading heat[4],[5].

-

Validation Checkpoint: Visually inspect the vial against a dark background. Pass a laser pointer through the solution; the absence of a Tyndall effect (light scattering) confirms the complete absence of micro-particulates and a true solution.

Protocol B: Temperature-Assisted Dissolution for the Free Base

If the free base (CAS 757127-21-2) must be used, thermal energy is required to overcome the zwitterionic lattice.

-

Solvent Addition: Add anhydrous DMSO to target a lower initial concentration (e.g., 5 mM).

-

Thermal Sonication: Place the vial in a temperature-controlled bath sonicator set to 37°C – 45°C. Sonicate for 30 minutes. Caution: Do not exceed 50°C to prevent thermal degradation of the compound.

-

Validation Checkpoint: Allow the solution to cool to 25°C and monitor for 2 hours. If cloudiness returns, the compound has recrystallized into a lower-energy, higher-melting-point polymorph, indicating the concentration exceeds the thermodynamic solubility limit at room temperature[5]. Proceed to Protocol C.

Protocol C: Co-Solvent / Lattice Disruption Strategy

If Protocol B fails, the ionic lattice must be chemically disrupted.

-

Acidification: Add 1 molar equivalent of a volatile acid (e.g., Trifluoroacetic acid, TFA) to the suspension. Reasoning: This protonates the piperidine nitrogen, effectively forming a salt in situ and breaking the zwitterionic trap.

-

Aqueous Co-solvation (Alternative): Add up to 5% (v/v) LC-MS grade water. While pure DMSO struggles to solvate the zwitterion, a water-DMSO binary mixture significantly enhances the hydrogen-bond donating capacity of the solvent system.

-

Validation Checkpoint: Perform LC-MS on a 1:1000 diluted aliquot. This ensures the addition of TFA or water has not catalyzed esterification or degradation of the carboxylic acid moiety.

Quality Control & Storage Guidelines

-

Hygroscopicity of DMSO: DMSO acts as a moisture sponge. Water uptake drastically reduces the solubility of many screening compounds and promotes the precipitation of thermodynamically stable polymorphs over time[6],[5]. Always use anhydrous DMSO with a septum seal.

-

Mitigating Freeze-Thaw Degradation: Repeated freezing and thawing accelerates compound precipitation[4],[6]. Once a clear solution is achieved, immediately aliquot the stock into single-use, opaque polypropylene vials.

-

Inert Atmosphere Storage: Blanket the aliquots with dry argon or nitrogen gas before sealing to displace oxygen and moisture. Store at -20°C.

References

-

Hairui Chemical. (n.d.). 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride. Retrieved from[Link][3]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. PubMed. Retrieved from[Link][4]

-

Tetko, I. V., et al. (2013). Biological Assay Challenges From Compound Solubility. ResearchGate. Retrieved from[Link][6]

-

Savjani, K. T., et al. (2012). Solubility challenges in biochemical assays. MedCrave Online. Retrieved from[Link]

-

Ziath Ltd. (2006). Samples in DMSO: What an end user needs to know. LRIG Presentation. Retrieved from [Link][5]

-

Ivanenkov, Y. A., et al. (2026). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. Retrieved from[Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 757127-21-2|4-Hydroxy-1-methylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride_41248-72-0_Hairui Chemical [hairuichem.com]

- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ziath.com [ziath.com]

- 6. researchgate.net [researchgate.net]

Leveraging 4-Hydroxy-1-methylpiperidine-4-carboxylic Acid in Early-Stage Drug Discovery: From Chemical Scaffold to In Vitro Screening

An Application Note and Protocol for Researchers

Abstract

In modern medicinal chemistry, the piperidine ring is a privileged scaffold, appearing in a vast number of approved pharmaceutical agents due to its favorable physicochemical properties and synthetic tractability. 4-Hydroxy-1-methylpiperidine-4-carboxylic acid represents a valuable, yet underexplored, building block for generating novel chemical entities. Its rigid, three-dimensional structure and multiple functionalization points—the carboxylic acid, tertiary amine, and hydroxyl group—provide a rich foundation for creating diverse molecular libraries. This guide provides a comprehensive overview and detailed protocols for the effective preparation and use of this scaffold in a typical early-stage drug discovery workflow, culminating in a foundational in vitro cell-based assay for preliminary screening of synthesized derivatives.

Introduction: The Strategic Value of the Piperidine Scaffold

Cell-based assays are fundamental to modern drug discovery, offering a physiologically relevant context to evaluate the biological activity of novel compounds.[1] These assays are crucial for everything from initial high-throughput screening of large compound libraries to detailed mechanism-of-action studies.[2][3] The success of any screening campaign, however, begins with the quality and diversity of the chemical matter being tested.

The compound 4-Hydroxy-1-methylpiperidine-4-carboxylic acid (CAS No. 757127-21-2) is a heterocyclic organic compound that serves as an excellent starting point for chemical synthesis.[4] While not typically a biologically active agent itself, its true value lies in its role as a chemical intermediate or scaffold.[4][5] For instance, related piperidine sulfone hydroxamic acid structures have been synthesized and shown to be potent matrix metalloproteinase (MMP) inhibitors with antitumor efficacy, highlighting the therapeutic potential that can be unlocked from this core structure.[6]

This document will guide the researcher through the critical first steps: proper handling and preparation of the scaffold, a conceptual workflow for its use in creating derivatives, and a detailed protocol for a primary in vitro screening assay to assess the general cytotoxicity of newly synthesized compounds.

Chemical & Physical Properties

A thorough understanding of the starting material is paramount for successful and reproducible research.

| Property | Value | Source |

| Chemical Name | 4-Hydroxy-1-methylpiperidine-4-carboxylic acid | BLD Pharm[7] |

| CAS Number | 757127-21-2 | BLD Pharm[7] |

| Molecular Formula | C7H13NO3 | PubChem |

| Molecular Weight | 159.18 g/mol | PubChem |

| Appearance | Typically a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous solutions with pH adjustment. | General chemical principles |

Foundational Protocol: Preparation of High-Concentration Stock Solutions

Accurate and consistent compound preparation is the bedrock of reliable in vitro data. Preparing a concentrated stock solution minimizes repetitive weighing of small, hard-to-measure quantities and reduces the potential for error.[8][9] Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose in cell-based assays due to its broad solvency and miscibility with aqueous culture media.[10]

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a sterile, high-concentration stock solution.

Step-by-Step Methodology

Objective: To prepare a 10 mM stock solution of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid (or a derivative thereof) in DMSO.

Materials:

-

4-Hydroxy-1-methylpiperidine-4-carboxylic acid (MW: 159.18 g/mol )

-

Anhydrous, cell-culture grade DMSO

-

Calibrated analytical balance[9]

-

Class A volumetric flask[9]

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Sterile, amber or light-blocking polypropylene cryovials

Protocol:

-

Calculation: Determine the mass of the compound needed.

-

Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

For 10 mL of a 10 mM stock: Mass = (0.010 mol/L) × (0.010 L) × (159.18 g/mol ) = 0.01592 g = 15.92 mg

-

-

Weighing: Accurately weigh out 15.92 mg of the compound using an analytical balance and transfer it carefully into a 10 mL volumetric flask.

-

Scientist's Note: It is often easier and more accurate to weigh an amount close to the target (e.g., 16.10 mg) and then calculate the exact final concentration.[9] This avoids "chasing" a precise mass on the balance.

-

-

Dissolution: Add approximately 8 mL of anhydrous DMSO to the volumetric flask.

-

Mixing: Cap the flask and mix thoroughly to dissolve the compound completely. If necessary, use a vortex mixer or a sonicator bath to aid dissolution. Ensure no visible particulates remain.

-

Final Volume Adjustment: Once fully dissolved, carefully add DMSO to the 10 mL calibration mark on the volumetric flask.

-

Final Mixing: Cap and invert the flask 10-15 times to ensure a homogenous solution.

-

Sterilization & Aliquoting: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm filter and dispense the solution into clearly labeled, sterile cryovials in small, single-use volumes (e.g., 50-100 µL).

-

Rationale: Filtering removes any potential microbial contamination. Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound or introduce moisture.[8]

-

-

Labeling: Label each vial with the compound name, exact concentration, solvent, and date of preparation.[11]

-

Storage: Store the aliquots at -20°C for short-to-medium term storage or at -80°C for long-term storage.

Application Workflow: A Conceptual Model for Screening

The primary application of 4-Hydroxy-1-methylpiperidine-4-carboxylic acid is as a starting scaffold for the synthesis of novel derivatives. The following workflow illustrates how this scaffold is integrated into a typical drug discovery screening cascade.

Caption: Conceptual workflow from chemical scaffold to hit identification.

This process involves:

-

Derivative Synthesis: Using the scaffold's functional groups to create a library of new molecules.

-

Purification & Characterization: Ensuring the purity and confirming the structure of the newly synthesized compounds.

-

Stock Solution Preparation: Using the protocol above to prepare each new derivative for biological testing.

-

Primary Screening: Performing a broad, initial assay to identify compounds with any biological activity or to filter out non-specific, cytotoxic compounds.

-

Hit Identification & Secondary Assays: Promising, non-toxic "hits" from the primary screen are then advanced to more specific, mechanism-of-action (MOA) assays.

Protocol Example: Primary Screening via Cell Viability Assay

A fundamental first step in evaluating any new compound library is to assess cytotoxicity. This helps to identify compounds that are non-specifically killing cells versus those that might have a more targeted effect. ATP-based viability assays are a gold standard for high-throughput screening due to their speed, sensitivity, and direct correlation with cell health, as only viable cells can produce ATP.[12]

Principle of ATP-Based Luminescence Assay

The assay reagent contains a detergent to lyse cells, releasing ATP, along with a stabilized luciferase enzyme and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The resulting luminescent signal is directly proportional to the amount of ATP present, and thus, to the number of viable cells in the culture well.[12]

Workflow for Cell Viability Assay

Caption: Step-by-step workflow for a typical cell viability assay.

Step-by-Step Methodology

Objective: To determine the half-maximal inhibitory concentration (IC50) of newly synthesized compounds on a selected cell line (e.g., HeLa, HEK293).

Materials:

-

Chosen mammalian cell line

-

Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

-

Sterile 96-well, white-walled, clear-bottom tissue culture plates

-

Test compound stock solutions (10 mM in DMSO)

-

Positive control (e.g., Staurosporine, 1 mM in DMSO)

-

ATP-based luminescence cell viability assay kit (e.g., CellTiter-Glo®)

-

Multichannel pipette

-

Luminometer plate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

-

Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

-

Leave the perimeter wells filled with 100 µL of sterile PBS to minimize edge effects.

-

Rationale: Seeding a consistent number of cells is critical for reproducibility. 5,000 cells/well is a common starting point, but this should be optimized for your specific cell line's growth rate.

-

-

Initial Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

-

Compound Dilution (Dose-Response):

-

In a separate dilution plate, prepare serial dilutions of your test compounds. For a top concentration of 100 µM, you might add 2 µL of your 10 mM stock to 198 µL of media (creating a 100 µM, 1% DMSO solution). Then perform 1:3 or 1:10 serial dilutions down the plate.

-

Prepare vehicle control wells (1% DMSO in media) and a positive control dilution series (e.g., Staurosporine).

-

-

Cell Treatment: Carefully remove the media from the cell plate and add 100 µL of the prepared compound dilutions to the appropriate wells.

-

Self-Validation: A typical plate layout includes: cells + vehicle control (defines 100% viability), cells + positive control (defines 0% viability), and media only (background control).

-

-

Treatment Incubation: Return the plate to the incubator for 48 or 72 hours.

-

Rationale: This incubation period is typically long enough to observe effects on cell proliferation and viability. The exact time should be optimized for the specific biological question.

-

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the luminescence assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix thoroughly.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate reader.

Example Plate Layout for Dose-Response

| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |

| A | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS |

| B | PBS | Cmpd 1 | Cmpd 1 | Cmpd 1 | Cmpd 2 | Cmpd 2 | Cmpd 2 | Pos Ctrl | Pos Ctrl | Pos Ctrl | Veh | PBS |

| C | PBS | 100 µM | 100 µM | 100 µM | 100 µM | 100 µM | 100 µM | 10 µM | 10 µM | 10 µM | Veh | PBS |

| D | PBS | 33 µM | 33 µM | 33 µM | 33 µM | 33 µM | 33 µM | 1 µM | 1 µM | 1 µM | Veh | PBS |

| E | PBS | 11 µM | 11 µM | 11 µM | 11 µM | 11 µM | 11 µM | 100 nM | 100 nM | 100 nM | Veh | PBS |

| F | PBS | 3.7 µM | 3.7 µM | 3.7 µM | 3.7 µM | 3.7 µM | 3.7 µM | 10 nM | 10 nM | 10 nM | Media | PBS |

| G | PBS | 1.2 µM | 1.2 µM | 1.2 µM | 1.2 µM | 1.2 µM | 1.2 µM | 1 nM | 1 nM | 1 nM | Media | PBS |

| H | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS |

| Cmpd = Compound, Veh = Vehicle Control (DMSO), Pos Ctrl = Positive Control (Staurosporine), Media = Media only (background) |

Data Analysis and Interpretation

-